2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid, often involves regiospecific reactions, showcasing the importance of precise chemical conditions for obtaining desired products. For instance, Kumarasinghe et al. (2009) reported the regiospecific synthesis of closely related pyrazole derivatives, highlighting the role of single-crystal X-ray analysis in confirming structural integrity (Kumarasinghe, Hruby, & Nichol, 2009; Kumarasinghe, Hruby, & Nichol, 2009). Additionally, a rapid synthesis method using Meldrum's acid for similar compounds has been detailed, offering insight into efficient synthetic pathways for such structures (Reddy & Rao, 2006).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid often features significant hydrogen bonding, contributing to their stability and reactivity. Dobbin et al. (1993) explored hydrogen bonding in related compounds, revealing insights into the intermolecular and intramolecular hydrogen bonds that stabilize such molecules (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Chemical Reactions and Properties
The reactivity of pyrazole derivatives, including 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid, is influenced by their functional groups and molecular structure. Deepa et al. (2012) discussed the conversion of pyrazole-1H-4-carbaldehydes to propanoic acids, showcasing the versatility of these compounds in chemical reactions (Deepa, Babu, Parameshwar, & Reddy, 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives can be deduced from their crystalline structure and hydrogen bonding characteristics. The studies by Kumarasinghe et al. (2009) provide a foundation for understanding the solid-state properties of these compounds, such as crystal packing and hydrogen bond formation (Kumarasinghe, Hruby, & Nichol, 2009; Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties of 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid and related compounds are closely linked to their molecular structure. The presence of hydrogen bonding, as discussed by Dobbin et al. (1993), plays a crucial role in determining their reactivity and interactions with other molecules (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
- 2-Oxo-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is used in the synthesis of various heterocyclic compounds. A study by Reddy & Rao (2006) described a rapid synthesis method for related propanoic acids, highlighting their significance in creating pharmacologically active molecules.
- Deepa, Babu, Parameshwar, & Reddy (2012) discussed the synthesis of similar propanoic acids using diimide reduction, showcasing the compound's role in facilitating efficient and economical synthesis processes.
Role in Polymer Science
- The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including derivatives of 2-Oxo-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid, was explored by Aly & El-Mohdy (2015). This research demonstrates the compound's utility in developing advanced materials with potential medical applications.
Development of Bioactive Molecules
- Abdelhamid & Gomha (2013) synthesized a variety of pyrazolo[1,5-a]pyrimidines using a compound structurally similar to 2-Oxo-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid, highlighting its relevance in medicinal chemistry for the creation of novel therapeutic agents.
- A study by Ergün et al. (2010) focused on derivatives of 3-[1-(6-substituted-pyridazin-3-yl)-5-(4-substituted-phenyl)-1H-pyrazol-3-yl]propanoic acid for their potential in inhibiting cyclooxygenase and lipoxygenase, demonstrating the compound's significance in pharmacological research.
Catalysis and Green Chemistry
- Flores et al. (2014) reported the use of a similar compound in the heterocyclization process to produce isoxazole and pyrazole derivatives. This study emphasizes the compound's role in sustainable chemistry and catalyst development.
Future Directions
properties
IUPAC Name |
2-oxo-3-(1-phenylpyrazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11(12(16)17)6-9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPATNHCBBZMLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid |
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